molecular formula C10H14O2 B1660248 1,3-Benzenedimethanol, 4,6-dimethyl- CAS No. 7371-81-5

1,3-Benzenedimethanol, 4,6-dimethyl-

Cat. No. B1660248
CAS RN: 7371-81-5
M. Wt: 166.22 g/mol
InChI Key: KDSNMBNNCZRNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenedimethanol, also known as m-Xylene-α,α’-diol, is a chemical compound with the formula C6H4(CH2OH)2 . It is used in the synthesis of a series of cross-linked poly(orthocarbonate)s . It was also used in the synthesis of mixed-tethered system, required for the preparation of e-edge-fullerenylmethanodihydropyrrole adduct .


Synthesis Analysis

1,3-Benzenedimethanol is used in the synthesis of a series of cross-linked poly(orthocarbonate)s . It was also used in the synthesis of mixed-tethered system, required for the preparation of e-edge-fullerenylmethanodihydropyrrole adduct .


Molecular Structure Analysis

The molecular structure of 1,3-Benzenedimethanol consists of a benzene ring with two methanol groups attached at the 1 and 3 positions . The molecular weight is 138.16 .


Chemical Reactions Analysis

1,3-Benzenedimethanol is used in the synthesis of a series of cross-linked poly(orthocarbonate)s . It was also used in the synthesis of mixed-tethered system, required for the preparation of e-edge-fullerenylmethanodihydropyrrole adduct .


Physical And Chemical Properties Analysis

1,3-Benzenedimethanol is a solid at room temperature . It has a boiling point of 154-159 °C/13 mmHg (lit.) and a melting point of 56-60 °C (lit.) . The molecular weight is 138.16 .

Safety and Hazards

1,3-Benzenedimethanol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

CAS RN

7371-81-5

Product Name

1,3-Benzenedimethanol, 4,6-dimethyl-

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

[5-(hydroxymethyl)-2,4-dimethylphenyl]methanol

InChI

InChI=1S/C10H14O2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3

InChI Key

KDSNMBNNCZRNPP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CO)CO)C

Canonical SMILES

CC1=CC(=C(C=C1CO)CO)C

Origin of Product

United States

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